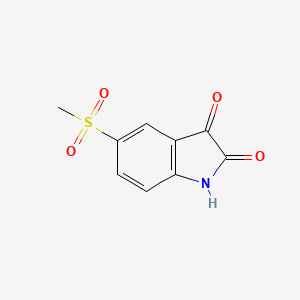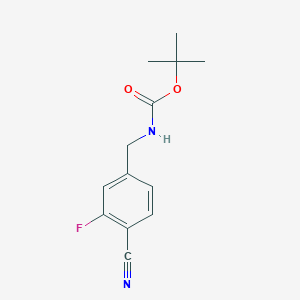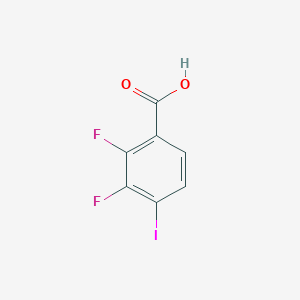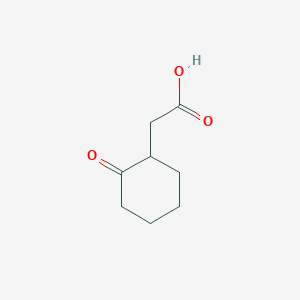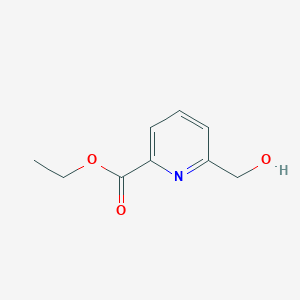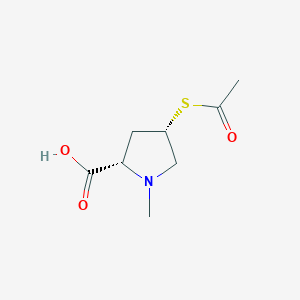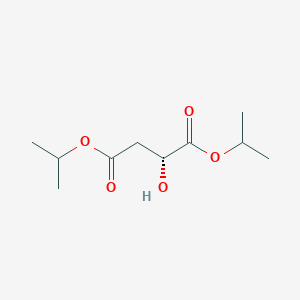
cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate
Vue d'ensemble
Description
“Cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate” is a chemical compound with the molecular formula C15H19NO4 . It has an average mass of 277.316 Da and a monoisotopic mass of 277.131409 Da . This compound is primarily used for research and development purposes .
Physical And Chemical Properties Analysis
“Cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 366.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.2±3.0 kJ/mol, and the flash point is 175.2±27.9 °C . The compound has an index of refraction of 1.539, a molar refractivity of 73.1±0.3 cm3, and a molar volume of 233.3±3.0 cm3 .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds. Its presence in cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate offers a unique opportunity for the development of new drugs with potential selectivity and efficacy. The stereochemistry of the compound can lead to different biological profiles, which is crucial for binding to enantioselective proteins .
Synthesis of Biologically Active Molecules
The saturated nature of the pyrrolidine ring allows for the efficient exploration of pharmacophore space. This compound can serve as a starting point for synthesizing various biologically active molecules, including those with antipsychotic, antibacterial, and antiviral properties .
Structural Diversity in Medicinal Chemistry
cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate: can be used to introduce structural diversity into drug candidates. Its non-planarity and potential for pseudorotation can contribute to the three-dimensional coverage of molecules, enhancing their interaction with biological targets .
Stereoselective Synthesis
The compound’s chiral centers are advantageous for stereoselective synthesis, which is essential for creating drugs with specific desired effects. The different stereoisomers of the compound can be explored for their therapeutic potential .
Optimization of Pharmacokinetic Properties
Modifying the pyrrolidine ring in this compound can help optimize the pharmacokinetic properties of drug candidates. Adjustments can be made to improve absorption, distribution, metabolism, and excretion (ADME) profiles .
Lead Compound for SAR Studies
The compound can act as a lead for structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can investigate the influence of steric factors on biological activity and identify the most promising drug candidates .
Enantioselective Catalysis
cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate: can be used in enantioselective catalysis to produce chiral molecules. This is particularly important in the synthesis of pharmaceuticals where the chirality of a drug can affect its efficacy and safety .
Chemical Education and Research
Lastly, this compound can be used in chemical education to demonstrate principles of organic synthesis, stereochemistry, and medicinal chemistry. It provides a practical example for students and researchers to understand the complexities of drug design and development .
Safety and Hazards
When handling “cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRVVUSBZJFOJO-BETUJISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450596 | |
| Record name | Dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |
CAS RN |
87813-06-7 | |
| Record name | Dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




